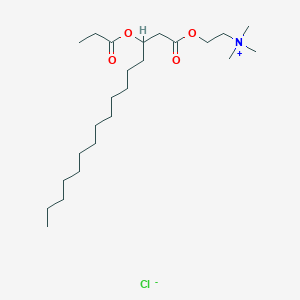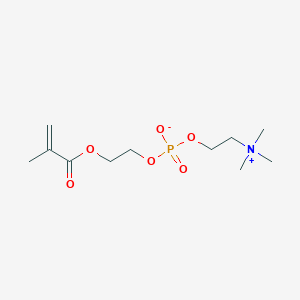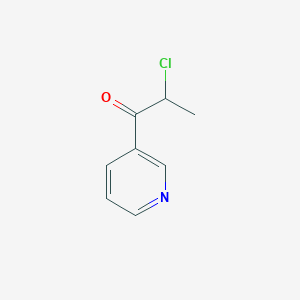
2-Chloro-1-(3-pyridinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-pyridinyl)-1-propanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and chemical synthesis. This compound is also known as 3-Pyridyl-2-chloropropionyl chloride or PCP and is a colorless liquid with a pungent odor.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and analgesic properties, 2-Chloro-1-(3-pyridinyl)-1-propanone has also been found to exhibit other biochemical and physiological effects. For instance, it has been shown to possess antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-1-(3-pyridinyl)-1-propanone in lab experiments is its high potency and selectivity towards COX enzymes, making it an ideal tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its toxicity, which can pose a significant risk to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Chloro-1-(3-pyridinyl)-1-propanone. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Another potential direction is the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. Additionally, this compound can also be used in the synthesis of new organic compounds for various applications in the chemical industry.
Synthesemethoden
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with chloropropanone in the presence of a catalyst such as triethylamine to yield 2-Chloro-1-(3-pyridinyl)-1-propanone.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-pyridinyl)-1-propanone has found numerous applications in scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
106430-50-6 |
|---|---|
Produktname |
2-Chloro-1-(3-pyridinyl)-1-propanone |
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
InChI-Schlüssel |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
Kanonische SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
Synonyme |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



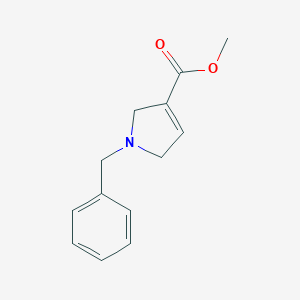
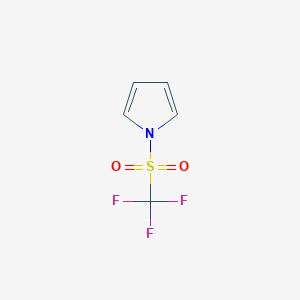
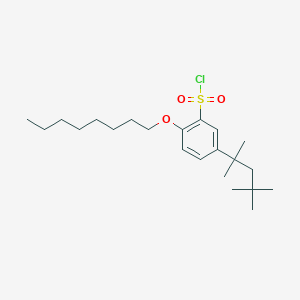
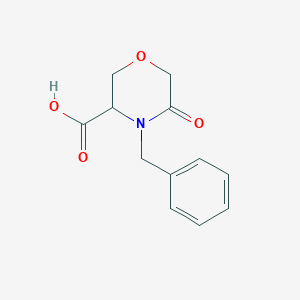
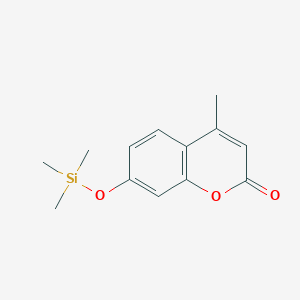
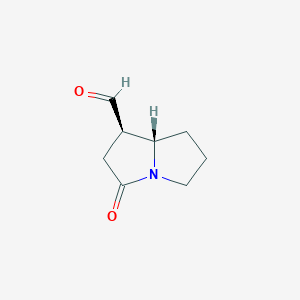
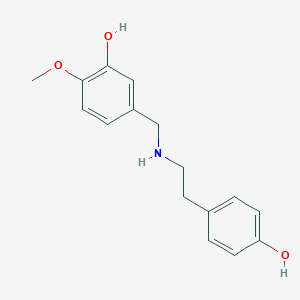
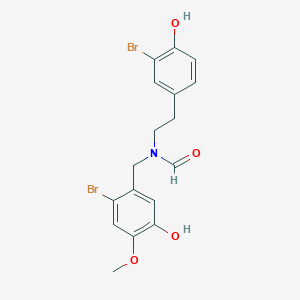
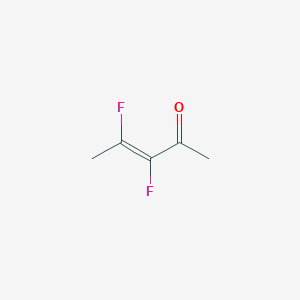
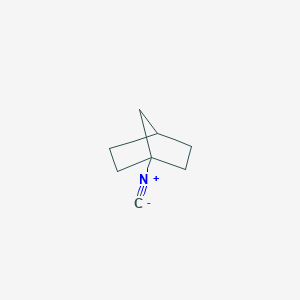
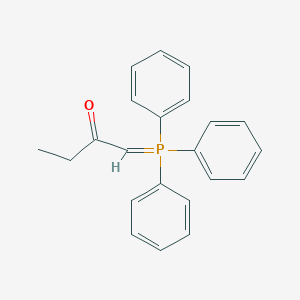
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
